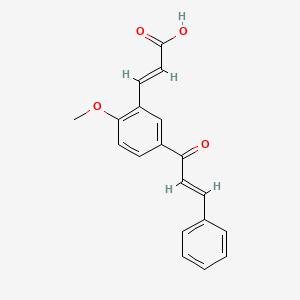
(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid is a useful research compound. Its molecular formula is C19H16O4 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid, with the CAS number 82885-76-5, is a compound of significant interest due to its unique chemical structure and potential biological activities. The molecular formula is C19H16O4, and it has a molecular weight of approximately 308.33 g/mol. This compound has garnered attention for its possible applications in pharmaceuticals and natural product chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C19H16O4 |
| Molecular Weight | 308.33 g/mol |
| Density | 1.236 g/cm³ |
| Boiling Point | 542.3 °C at 760 mmHg |
| Flash Point | 198.4 °C |
| LogP | 3.689 |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular conditions.
A study on related compounds demonstrated their ability to scavenge free radicals effectively, with the DPPH assay showing significant antioxidant activity. For example, extracts from certain plants containing similar structures have shown IC50 values indicating strong radical scavenging capacity, suggesting that this compound may possess comparable activities .
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored. Studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains. For instance, essential oils extracted from plants containing methoxy phenolic compounds have been reported to exhibit antimicrobial properties against pathogens such as E. coli and S. aureus .
Anti-inflammatory Effects
Emerging research suggests that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .
Case Studies
- Study on Antioxidants : A comparative analysis of various plant extracts revealed that those containing methoxy-substituted phenolic compounds exhibited higher antioxidant activities than synthetic antioxidants like butylated hydroxytoluene (BHT). This suggests a potential for this compound in dietary supplements aimed at enhancing antioxidant defenses .
- Antimicrobial Research : In a laboratory setting, the antimicrobial efficacy of plant extracts rich in phenolic compounds was tested against common pathogens. The results indicated that these extracts could significantly reduce microbial viability, hinting at the possible application of this compound as a natural preservative or therapeutic agent .
特性
CAS番号 |
82885-76-5 |
|---|---|
分子式 |
C19H16O4 |
分子量 |
308.3 g/mol |
IUPAC名 |
(E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H16O4/c1-23-18-11-8-15(13-16(18)9-12-19(21)22)17(20)10-7-14-5-3-2-4-6-14/h2-13H,1H3,(H,21,22)/b10-7+,12-9+ |
InChIキー |
IHDBPBIXULHYNM-NWABJRNTSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)/C=C/C(=O)O |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















